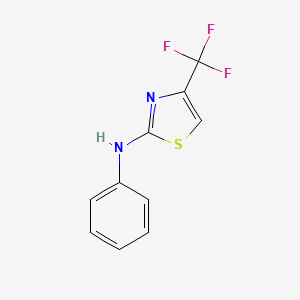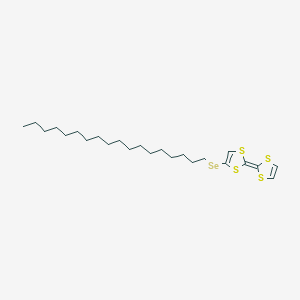
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of dithiolylidene derivatives
Métodos De Preparación
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with octadecylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated by column chromatography .
Análisis De Reacciones Químicas
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions used, but they often include derivatives with modified electronic properties .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules with unique electronic properties. In biology, it has been investigated for its potential use as a probe for studying biological systems. In medicine, it has been explored for its potential therapeutic applications, particularly in the field of cancer research. In industry, it is used in the development of advanced materials for electronic devices .
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound is known to interact with electron-rich sites in biological systems, leading to the formation of stable complexes. These interactions can modulate the activity of various enzymes and proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is similar to other dithiolylidene derivatives, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene. it is unique in its incorporation of an octadecylselanyl group, which imparts distinct electronic properties and enhances its potential applications in various fields. Similar compounds include 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives.
Propiedades
Número CAS |
128881-70-9 |
|---|---|
Fórmula molecular |
C24H40S4Se |
Peso molecular |
535.8 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-4-octadecylselanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S4Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-22-21-27-24(28-22)23-25-18-19-26-23/h18-19,21H,2-17,20H2,1H3 |
Clave InChI |
GMDVFUVUZHBMDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Se]C1=CSC(=C2SC=CS2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
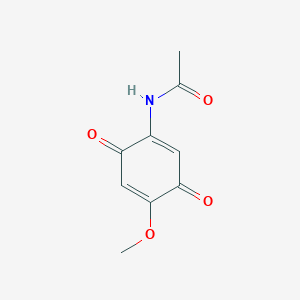
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)


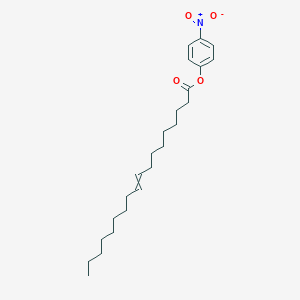
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
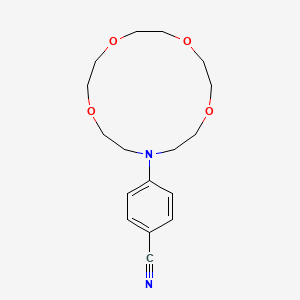
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
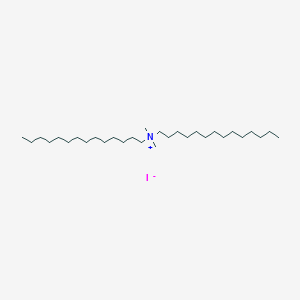
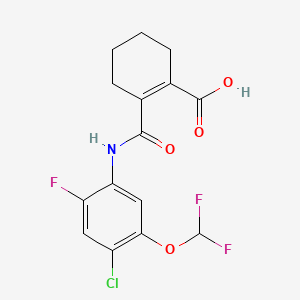
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
